molecular formula C24H17NO5 B2370428 5-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-1-benzofuran-2-carboxylic acid CAS No. 1675984-44-7

5-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-1-benzofuran-2-carboxylic acid

Cat. No.: B2370428
CAS No.: 1675984-44-7
M. Wt: 399.402
InChI Key: YACASPGMOXVQRW-UHFFFAOYSA-N
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Description

5-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-1-benzofuran-2-carboxylic acid is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound is characterized by the presence of a fluorenylmethoxycarbonyl (Fmoc) group, which is commonly used as a protective group in peptide synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-1-benzofuran-2-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common method involves the protection of an amino acid with the Fmoc group, followed by a series of reactions to introduce the benzofuran moiety. The reaction conditions often include the use of organic solvents, catalysts, and specific temperature controls to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. This includes the use of automated reactors, continuous flow systems, and rigorous quality control measures to ensure consistency and compliance with regulatory standards .

Chemical Reactions Analysis

Types of Reactions

5-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-1-benzofuran-2-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include organic solvents (e.g., dichloromethane, methanol), acids (e.g., hydrochloric acid, sulfuric acid), bases (e.g., sodium hydroxide, potassium carbonate), and catalysts (e.g., palladium on carbon, platinum oxide). The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures, inert atmospheres, and specific pH levels .

Major Products Formed

The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield carboxylic acids or ketones, reduction may produce alcohols or amines, and substitution reactions may result in various substituted derivatives of the original compound .

Mechanism of Action

The mechanism of action of 5-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-1-benzofuran-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The Fmoc group plays a crucial role in protecting reactive sites during chemical reactions, allowing for selective modifications. The benzofuran moiety contributes to the compound’s stability and reactivity, enabling it to participate in various biochemical processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 5-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-1-benzofuran-2-carboxylic acid lies in its combination of the Fmoc protective group and the benzofuran moiety. This combination imparts distinct chemical and physical properties, making it valuable in various research and industrial applications .

Properties

IUPAC Name

5-(9H-fluoren-9-ylmethoxycarbonylamino)-1-benzofuran-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H17NO5/c26-23(27)22-12-14-11-15(9-10-21(14)30-22)25-24(28)29-13-20-18-7-3-1-5-16(18)17-6-2-4-8-19(17)20/h1-12,20H,13H2,(H,25,28)(H,26,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YACASPGMOXVQRW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC4=CC5=C(C=C4)OC(=C5)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H17NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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